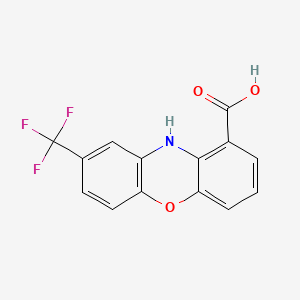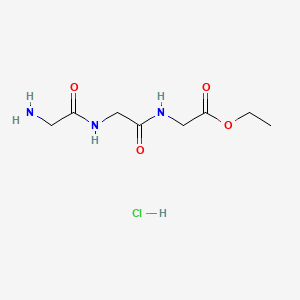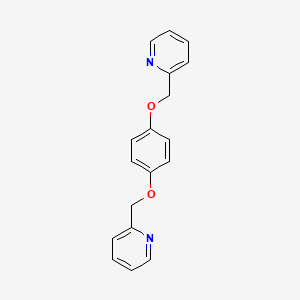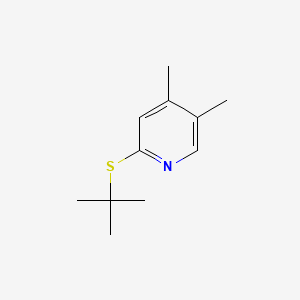
DIETHYLENE GLYCOL ETHYL PENTYL ETHER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylene Glycol Diethyl Ether, also known as Diethyl Carbitol, Bis(2-ethoxyethyl) ether, Ethyl diglyme, Diethyldiethylene glycol, is an organic solvent with a high boiling point . It is used as a solvent for reactions performed at higher temperatures . It is involved in the preparation of nitrocellulose, resins, and adhesives . It is also utilized as a scrubbing medium to absorb carbonyl sulfide (COS), an impurity in petroleum refineries .
Synthesis Analysis
Glycol Ether products are produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The product line consists of more than 10 distinct chemicals . For instance, Potassium diethylene glycol was used as the catalyst; the concentration was 10%. After reaction for 8 h at a temperature of 175 °C and acetylene flow rate of 35 mL·min−1, the conversion of diethylene glycol was 63.7%, and the total yield of diethylene glycol vinyl ethers was 61.2% .Molecular Structure Analysis
The molecular structure of Diethylene Glycol Ethyl Pentyl Ether is C8H18O3 . It has both an ether and alcohol functional group in the same molecule . The ether groups introduce additional sites for hydrogen bonding with improved hydrophilic solubility performance .Chemical Reactions Analysis
Ethers, such as Diethylene Glycol Ethyl Pentyl Ether, can act as bases. They form salts with strong acids and addition complexes with Lewis acids . They may react violently with strong oxidizing agents .Physical And Chemical Properties Analysis
Diethylene Glycol Ethyl Pentyl Ether is characterized by its excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . The dual functionality present in the molecule accounts for its unique solvency properties . These test methods measure certain chemical and physical properties of ethylene glycols and propylene glycols and may be used to determine compliance with specification in which limits are established for these properties .Safety And Hazards
Diethylene Glycol Ethyl Pentyl Ether is combustible and causes skin and eye irritation . It is advised to wash face, hands, and any exposed skin thoroughly after handling and to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction .
Orientations Futures
Research on the relationship of comb-like polymer phase change material structures and their heat storage performance is scarce . Therefore, this relationship from both micro and macro perspectives will be studied in the future . In order to achieve a high phase change enthalpy, ethylene glycol segments were introduced between the vinyl and the alkyl side chains .
Propriétés
Numéro CAS |
18854-46-1 |
|---|---|
Nom du produit |
DIETHYLENE GLYCOL ETHYL PENTYL ETHER |
Formule moléculaire |
C11H26O4 |
Poids moléculaire |
222.325 |
Nom IUPAC |
1-ethoxypentane;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C7H16O.C4H10O3/c1-3-5-6-7-8-4-2;5-1-3-7-4-2-6/h3-7H2,1-2H3;5-6H,1-4H2 |
Clé InChI |
JNEDGMIYGCKCJN-UHFFFAOYSA-N |
SMILES |
CCCCCOCC.C(COCCO)O |
Synonymes |
DIETHYLENE GLYCOL ETHYL PENTYL ETHER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



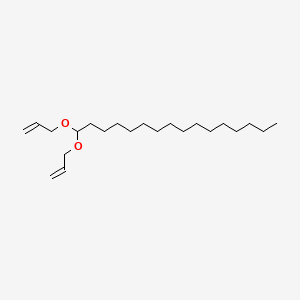
![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)
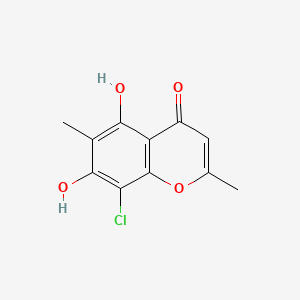
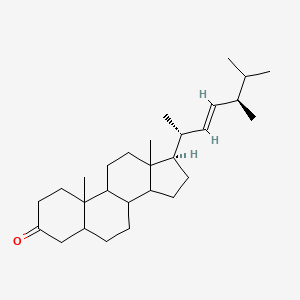
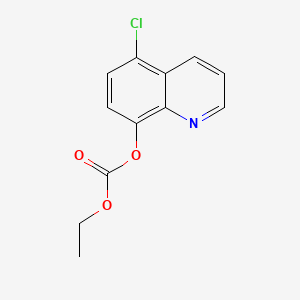
![6H-Furo[3,2-e]indole](/img/structure/B579801.png)
![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)
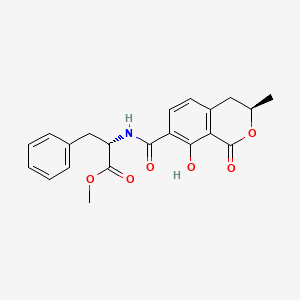
![(3S,10R,13S,14S,16R)-16-Bromo-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579808.png)
